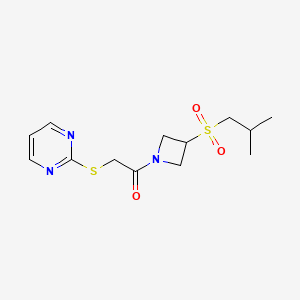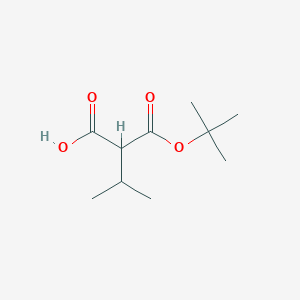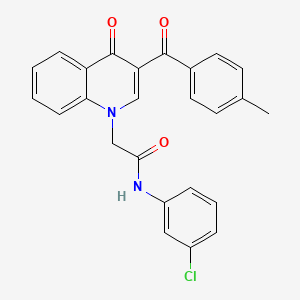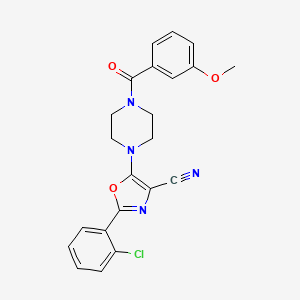
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” is a chemical compound with the molecular formula C10H9F3O2 . It has a molecular weight of 218.17 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” is 1S/C10H9F3O2/c1-10(2,11,12,13)8-5-3-7(4-6-8)9(14)15/h3-6H,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” is a powder . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Novel Fluorescence Probes Development
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid derivatives have been utilized in the development of novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. These probes have shown potential in differentiating hROS from other reactive oxygen species, and have applications in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).
Anticancer Agents Synthesis
Compounds incorporating 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid structure have been synthesized and evaluated for their potential as anticancer agents. Some derivatives exhibited potent inhibitory activities against specific cancer cell lines, indicating their potential in cancer treatment and the possibility of further structural optimization for enhanced selectivity and potency (Abuelizz et al., 2019).
Metal Complex Formation Studies
Studies on complex formation involving 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid derivatives and metal ions like FeIII and FeII have been carried out. These studies offer insights into the stability and redox properties of these complexes, contributing to our understanding of their potential roles in generating oxidative stress and their possible implications in biological media (Steinhauser et al., 2005).
Photovoltaic Applications
Derivatives of 4-(1,1,1-Trifluoropropan-2-yl)benzoic acid have been investigated in the context of dye-sensitized solar cells. These studies focus on understanding the influence of different electron-acceptors on energy level, energy gap, light-harvesting ability, and cell stability, highlighting the potential application of these compounds in enhancing solar cell performance (Yang et al., 2016).
Safety and Hazards
The safety information for “4-(1,1,1-Trifluoropropan-2-yl)benzoic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
4-(1,1,1-trifluoropropan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6(10(11,12)13)7-2-4-8(5-3-7)9(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWMJAUGDCNVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1,1-Trifluoropropan-2-yl)benzoic acid | |
CAS RN |
1147531-37-0 |
Source


|
| Record name | 4-(1,1,1-trifluoropropan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)


![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)


![3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2469133.png)




![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2469143.png)